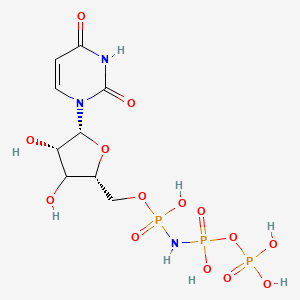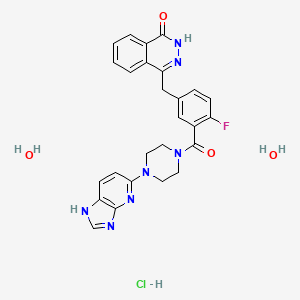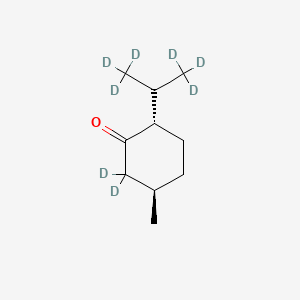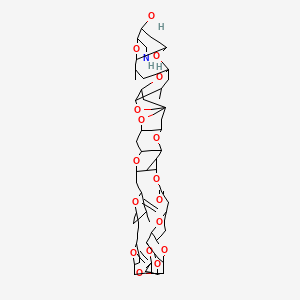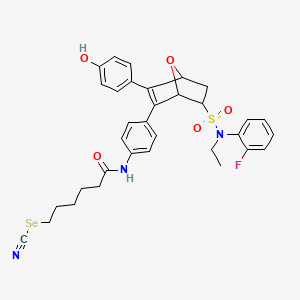
ER degrader 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ER degrader 6: is a selective estrogen receptor degrader (SERD) that targets the estrogen receptor (ER) for degradation. This compound is part of a new class of therapeutic agents designed to treat estrogen receptor-positive (ER+) breast cancer by promoting the degradation of the estrogen receptor, thereby inhibiting the growth of cancer cells that rely on estrogen signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ER degrader 6 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the necessary pharmacophores. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger batch sizes. This involves optimizing reaction conditions for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: ER degrader 6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .
Wissenschaftliche Forschungsanwendungen
ER degrader 6 has a wide range of scientific research applications, including:
Chemistry:
- Used as a model compound to study the mechanisms of selective estrogen receptor degradation.
- Employed in the development of new synthetic methodologies for SERDs .
Biology:
- Investigated for its role in modulating estrogen receptor signaling pathways.
- Used in cell-based assays to study the effects of ER degradation on cellular processes .
Medicine:
- Primarily used in the treatment of ER+ breast cancer.
- Studied for its potential to overcome resistance to traditional endocrine therapies .
Industry:
- Applied in the pharmaceutical industry for the development of new cancer therapies.
- Used in the production of research-grade compounds for scientific studies .
Wirkmechanismus
ER degrader 6 exerts its effects by binding to the estrogen receptor and promoting its degradation. This process involves increasing the hydrophobicity and instability of the receptor, leading to its downregulation and subsequent degradation by the proteasome. The molecular targets include the estrogen receptor itself, and the pathways involved are primarily related to estrogen signaling and proteasome-mediated degradation .
Vergleich Mit ähnlichen Verbindungen
Fulvestrant: An injectable SERD that also targets the estrogen receptor for degradation.
Camizestrant: A next-generation oral SERD with similar mechanisms of action.
Elacestrant: Another oral SERD that has shown promise in clinical trials
Uniqueness: ER degrader 6 is unique in its ability to selectively degrade the estrogen receptor with high potency and specificity. Unlike some other SERDs, it is designed to be orally bioavailable, making it more convenient for patients. Additionally, this compound has shown efficacy in overcoming resistance to traditional endocrine therapies, making it a valuable addition to the arsenal of treatments for ER+ breast cancer .
Eigenschaften
Molekularformel |
C33H34FN3O5SSe |
|---|---|
Molekulargewicht |
682.7 g/mol |
IUPAC-Name |
[6-[4-[6-[ethyl-(2-fluorophenyl)sulfamoyl]-3-(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-2-en-2-yl]anilino]-6-oxohexyl] selenocyanate |
InChI |
InChI=1S/C33H34FN3O5SSe/c1-2-37(27-9-6-5-8-26(27)34)43(40,41)29-20-28-31(22-13-17-25(38)18-14-22)32(33(29)42-28)23-11-15-24(16-12-23)36-30(39)10-4-3-7-19-44-21-35/h5-6,8-9,11-18,28-29,33,38H,2-4,7,10,19-20H2,1H3,(H,36,39) |
InChI-Schlüssel |
OVNVQSFVXDRGGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC=C1F)S(=O)(=O)C2CC3C(=C(C2O3)C4=CC=C(C=C4)NC(=O)CCCCC[Se]C#N)C5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


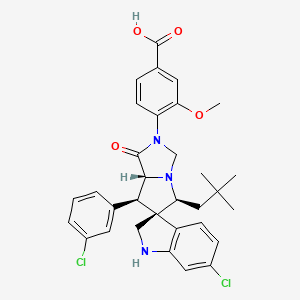
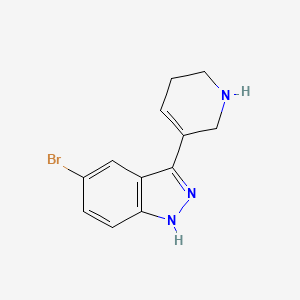

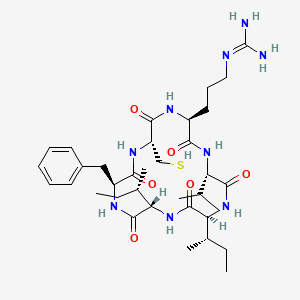
![2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)
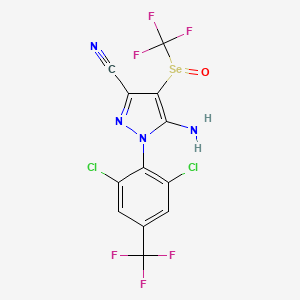
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)
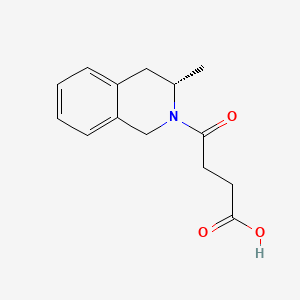

![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)
